

# A Technical Guide to Fibroblast Activation Protein (FAP) Expression in Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has garnered significant attention in the field of oncology.[1] Its expression is highly restricted in normal adult tissues but becomes prominently upregulated in the tumor microenvironment (TME), particularly on cancer-associated fibroblasts (CAFs).[2] This differential expression profile makes FAP an attractive biomarker for various cancers and a promising target for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of FAP expression levels across different cancer types, detailed experimental protocols for its detection, and an exploration of the key signaling pathways it modulates.

# Data Presentation: FAP Expression Levels in Various Cancer Types

The following tables summarize the quantitative data on FAP expression in different human cancers, primarily assessed by immunohistochemistry (IHC). The data highlights the percentage of FAP-positive cases and the intensity of expression.

Table 1: FAP Expression in Solid Tumors (General Overview)



| Cancer Type          | Number of<br>Samples (n)                                   | Percentage of FAP-Positive Cases (%)               | Staining<br>Intensity/Score                                                | Reference(s) |
|----------------------|------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------|--------------|
| Breast Cancer        | 1216 (pooled)                                              | High prevalence                                    | High FAP intensity score in invasive ductal, mixed, and lobular carcinomas | [2]          |
| 52                   | 85.4 (stromal)                                             | Consistently high across subtypes                  | [3]                                                                        |              |
| Pancreatic<br>Cancer | 1216 (pooled)                                              | High prevalence                                    | High FAP intensity score                                                   | [2]          |
| 134                  | 73.1 (stromal),<br>76.1 (cancer<br>cells)                  | Associated with tumor size and perineural invasion | [4][5]                                                                     |              |
| Esophageal<br>Cancer | 1216 (pooled)                                              | High prevalence                                    | High FAP intensity score                                                   | [2]          |
| Lung Cancer          | 1216 (pooled)                                              | High prevalence                                    | High FAP intensity score                                                   | [2]          |
| 344 (NSCLC)          | 18.6 (tumor<br>cells), 33.1<br>(CAFs) - High<br>Expression | High FAP in solid predominant adenocarcinoma       | [6]                                                                        |              |
| 73                   | 97.3                                                       | High levels in<br>100% of SCC,<br>85.7% of ADC     | [7][8]                                                                     |              |
| Colorectal<br>Cancer | 449                                                        | 85-90                                              | High expression in tumor center associated with poor prognosis             | [9]          |



| 92                      | 91 (stromal)                           | Significantly higher in tumor vs. non-tumoral tissue  | [10]                                                          |      |
|-------------------------|----------------------------------------|-------------------------------------------------------|---------------------------------------------------------------|------|
| 67                      | 79                                     | Higher in CRC<br>vs. adenomas<br>and normal<br>mucosa | [11][12]                                                      | _    |
| Ovarian Cancer          | 102                                    | 59.8                                                  | Correlated with<br>lymph node<br>metastasis and<br>FIGO grade | [13] |
| -                       | Higher in Stage<br>III/IV vs. Stage II | Inversely<br>correlated with<br>patient survival      | [14]                                                          |      |
| Renal Cell<br>Carcinoma | 1216 (pooled)                          | Low prevalence                                        | Low FAP intensity score                                       | [2]  |
| Cholangiocarcino<br>ma  | 58                                     | 93.1                                                  | Moderate to strong stromal staining                           | [15] |

Table 2: FAP Expression in Subtypes of Major Cancers



| Cancer<br>Type                   | Subtype                                | Number of<br>Samples (n) | Percentage<br>of FAP-<br>Positive<br>Cases (%)                                  | Key<br>Findings                                           | Reference(s |
|----------------------------------|----------------------------------------|--------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------|-------------|
| Breast<br>Cancer                 | Invasive<br>Ductal<br>Carcinoma        | -                        | High                                                                            | Highest FAP expression among breast cancer subtypes.      | [2]         |
| Invasive<br>Lobular<br>Carcinoma | -                                      | High                     | High FAP expression.                                                            | [2]                                                       |             |
| Triple-<br>Negative<br>(TNBC)    | -                                      | High                     | High FAP intensity score.                                                       | [2]                                                       |             |
| ER+                              | 7                                      | -                        | Her2+ CAFs<br>show distinct<br>gene<br>expression<br>from ER+<br>CAFs.          | [16]                                                      |             |
| Her2+                            | 6                                      | -                        | Her2+ CAFs<br>show distinct<br>gene<br>expression<br>from ER+ and<br>TNBC CAFs. | [16]                                                      |             |
| Lung Cancer                      | Squamous<br>Cell<br>Carcinoma<br>(SCC) | -                        | 100 (High<br>FAP level)                                                         | All examined<br>SCCs<br>showed high<br>FAP<br>expression. | [7][8]      |



| Adenocarcino<br>ma (ADC)                                              | -                                        | 85.7 (High<br>FAP level) | High FAP expression in a majority of ADCs.                | [7][8]                                                    |        |
|-----------------------------------------------------------------------|------------------------------------------|--------------------------|-----------------------------------------------------------|-----------------------------------------------------------|--------|
| Large Cell<br>Neuroendocri<br>ne<br>Carcinoma                         | 6                                        | 66.7                     | Moderate<br>FAP<br>expression.                            | [7]                                                       |        |
| Small Cell<br>Lung Cancer<br>(SCLC)                                   | 10                                       | 40                       | Lower FAP expression compared to NSCLC.                   | [7]                                                       |        |
| Pancreatic<br>Cancer                                                  | Pancreatic Ductal Adenocarcino ma (PDAC) | 134                      | 73.1<br>(stromal),<br>76.1 (cancer<br>cells)              | FAP expression in both stroma and cancer cells is common. | [4][5] |
| Intraductal Papillary Mucinous Neoplasm (IPMN) - High-Grade Dysplasia | 11                                       | -                        | Higher total FAP expression than in low- grade dysplasia. | [17]                                                      |        |

# **Experimental Protocols**

Accurate and reproducible measurement of FAP expression is crucial for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques used to assess FAP expression.

## Immunohistochemistry (IHC)



IHC is the most widely used method to evaluate FAP protein expression in tissue samples, providing spatial information about its localization within the tumor microenvironment.

Protocol for FAP Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
  - Rehydrate through a series of graded ethanol solutions: 100% (2x3 minutes), 95% (1x3 minutes), 70% (1x3 minutes).
  - Rinse with deionized water.
- Antigen Retrieval:
  - Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate buffer, pH 6.0).
  - Heat the slides using a microwave, pressure cooker, or water bath. A common method is heating in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.
  - Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
  - Rinse slides with deionized water and then with Phosphate Buffered Saline (PBS).
- Blocking of Endogenous Peroxidase:
  - Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
  - Rinse with PBS (3x5 minutes).
- Blocking of Non-Specific Binding:
  - Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.



#### · Primary Antibody Incubation:

- Incubate slides with a primary antibody against FAP (e.g., clone SP325) diluted in blocking solution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse slides with PBS (3x5 minutes).
  - Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
  - Rinse with PBS (3x5 minutes).
- Signal Amplification:
  - Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
  - Rinse with PBS (3x5 minutes).
- Detection:
  - Prepare the 3,3'-Diaminobenzidine (DAB) substrate solution according to the manufacturer's instructions.
  - Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes), monitoring under a microscope.
  - Stop the reaction by rinsing the slides with deionized water.
- Counterstaining:
  - Immerse slides in hematoxylin for 1-5 minutes to stain the nuclei.
  - Rinse slides with running tap water.
  - "Blue" the sections in a suitable buffer or tap water.



- · Dehydration and Mounting:
  - Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
  - Clear the slides in xylene (or a substitute).
  - Apply a coverslip using a permanent mounting medium.

Semi-Quantitative Scoring of FAP Expression:

A common method to quantify FAP expression is the H-score, which combines the staining intensity and the percentage of positive cells.

- Intensity Score:
  - 0: No staining
  - 1+: Weak staining
  - 2+: Moderate staining
  - 3+: Strong staining
- Percentage of Positive Cells:
  - Determined by evaluating the percentage of FAP-positive stromal or tumor cells in the area of interest.
- H-Score Calculation:
  - H-Score = (1 x % of cells with weak staining) + (2 x % of cells with moderate staining) + (3 x % of cells with strong staining). The score can range from 0 to 300.

## Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of the FAP gene.

Protocol for FAP mRNA Quantification:



#### RNA Extraction:

- Extract total RNA from fresh-frozen tissue samples or cultured cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- Reverse Transcription:
  - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
  - Typically, 1-2 μg of total RNA is used per reaction.
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing:
    - cDNA template
    - Forward and reverse primers for the human FAP gene (NM 004460)
    - A housekeeping gene for normalization (e.g., GAPDH, ACTB)
    - SYBR Green or TaqMan master mix
  - Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
    - Initial denaturation: 95°C for 10 minutes
    - 40 cycles of:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 1 minute



- Melting curve analysis (for SYBR Green)
- Data Analysis:
  - Calculate the cycle threshold (Ct) values for both FAP and the housekeeping gene.
  - Determine the relative FAP mRNA expression using the  $\Delta\Delta$ Ct method.

### **Western Blotting**

Western blotting is employed to detect and quantify the FAP protein in cell lysates or tissue homogenates.

Protocol for FAP Protein Detection:

- Protein Extraction:
  - Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
  - Determine the protein concentration using a BCA or Bradford protein assay.
- SDS-PAGE:
  - Denature protein samples by boiling in Laemmli buffer.
  - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-polyacrylamide gel.
  - Run the gel to separate proteins by size.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking:



- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate the membrane with a primary antibody against FAP diluted in blocking buffer overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation:
  - Wash the membrane with TBST (3x10 minutes).
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane with TBST (3x10 minutes).
  - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
  - Detect the chemiluminescent signal using an imaging system.
- Analysis:
  - Quantify the band intensity using densitometry software.
  - Normalize the FAP signal to a loading control protein (e.g., β-actin, GAPDH).

## Signaling Pathways and Experimental Workflows

FAP's pro-tumorigenic functions are mediated through its influence on various signaling pathways. Understanding these pathways is critical for developing targeted therapies.

### **FAP-Mediated Signaling Pathways**

1. PI3K/AKT Signaling Pathway:







FAP has been shown to activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival.[18][19][20] Activation of this pathway by FAP can promote tumor progression.[18]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibroblast activation protein-based theranostics in pancreatic cancer [frontiersin.org]
- 5. Expression of fibroblast activation protein in human pancreatic adenocarcinoma and its clinicopathological significance PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of fibroblast-activating protein is a prognostic marker in non-small cell lung carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]
- 11. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- 12. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]



- 14. FAP is critical for ovarian cancer cell survival by sustaining NF-κB activation through recruitment of PRKDC in lipid rafts PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Human breast cancer associated fibroblasts exhibit subtype specific gene expression profiles PMC [pmc.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [A Technical Guide to Fibroblast Activation Protein (FAP)
   Expression in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15607660#fap-expression-levels-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.